molecular formula C9H20N2 B6202852 3-methyl-1-(pyrrolidin-1-yl)butan-2-amine CAS No. 1020937-75-0

3-methyl-1-(pyrrolidin-1-yl)butan-2-amine

Cat. No.: B6202852
CAS No.: 1020937-75-0
M. Wt: 156.3
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Description

3-methyl-1-(pyrrolidin-1-yl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a butan-2-amine backbone with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyrrolidin-1-yl)butan-2-amine typically involves the reaction of 3-methylbutan-2-one with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the ketone group of 3-methylbutan-2-one is converted to an amine group using pyrrolidine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reductive amination reaction but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrrolidin-1-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-methyl-1-(pyrrolidin-1-yl)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine
  • 2-amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one

Uniqueness

3-methyl-1-(pyrrolidin-1-yl)butan-2-amine is unique due to its specific structural features, such as the position of the methyl group and the pyrrolidine ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1020937-75-0

Molecular Formula

C9H20N2

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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